molecular formula C9H16N2O B3057331 1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 793662-76-7

1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B3057331
CAS No.: 793662-76-7
M. Wt: 168.24 g/mol
InChI Key: FBCWQRRMRIKGKS-UHFFFAOYSA-N
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Description

1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic compound featuring a nitrogen-containing heterocycle. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique bicyclic framework makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves enantioselective construction methods. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides, using a dual catalytic system . This method ensures high diastereo- and enantioselectivity. Industrial production methods often rely on multistep synthesis routes, which may include the use of isocyanide insertion reactions .

Chemical Reactions Analysis

1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various physiological processes. The exact pathways involved depend on the specific biological context and the receptors targeted.

Comparison with Similar Compounds

1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is unique due to its bicyclic structure and the presence of an amino group. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

1-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-6(12)11-8-2-3-9(11)5-7(10)4-8/h7-9H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCWQRRMRIKGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477100
Record name AGN-PC-0AM9YM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793662-76-7
Record name AGN-PC-0AM9YM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Reactant of Route 2
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Reactant of Route 3
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Reactant of Route 4
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1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Reactant of Route 5
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1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Reactant of Route 6
1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

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